![molecular formula C11H9BrMg B050475 4-Methyl-1-naphthylmagnesium bromide CAS No. 115913-58-1](/img/structure/B50475.png)
4-Methyl-1-naphthylmagnesium bromide
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-1-naphthylmagnesium bromide involves the reaction of 4,5-bis(dimethylamino)-1-naphthylmagnesium bromide with electrophilic agents. This process results in the formation of derivatives such as 4-deuterio, 4-methyl, 4-iodo, 4-methylthio, 4-trimethylsilyl, and 4-ethoxycarbonyl derivatives of 1,8-bis(dimethylamino)naphthalene, showcasing the versatility of this compound in creating a variety of chemical structures (Ryabtsova et al., 2001).
Molecular Structure Analysis
The structure of 4-Methyl-1-naphthylmagnesium bromide and related compounds has been characterized using various analytical techniques, including X-ray diffraction, IR spectroscopy, and NMR spectroscopy. These studies reveal detailed information about the molecular geometry, bonding, and electronic properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications in synthesis (Sarojini et al., 2012).
Scientific Research Applications
Asymmetric Synthesis : Utilized in asymmetric synthesis, such as the creation of axially chiral ternaphthalenes through cross-coupling with dibromonaphthalenes in the presence of chiral catalysts (Hayashi, Hayashizaki, & Ito, 1989).
Formation of "Proton Sponges" : Involved in reactions with electrophilic agents to produce derivatives of bis(dimethylamino)naphthalene, known as "proton sponges" (Ryabtsova, Pozharskii, Ozeryanskii, & Vistorobskii, 2001).
Synthesis of Organic Compounds : Essential in the synthesis of various organic compounds, including hydrocarbons and ketones, through reactions with other Grignard reagents or organic materials (Wittig, 1980).
Grignard Reactions : Plays a significant role in Grignard reactions for synthesizing sesquiterpenes and related compounds (Adachi & Mori, 1983).
Determining Absolute Configuration : Used in determining the absolute configuration of specific compounds, such as 2-hydroxy-2-(1-naphthyl)propionic acid, through stereoselective Grignard reactions (Ichikawa, Hiradate, Sugio, Kuwahara, Watanabe, & Harada, 1999).
Synthesis of Aromatic Compounds : Utilized in the synthesis of aromatic compounds, including 1,1-binaphthyls, through substitution reactions with sulfoxides (Baker, Pocock, & Sargent, 1993).
Research on Stable Free Radicals : Involved in studies on stable free nitrogen-centered radicals and their reactions with Grignard reagents (Miura, Morimoto, & Kinoshita, 1975).
Ligand-Coupling Reactions : Participates in ligand-coupling reactions, particularly with sulfoxides, to produce atropisomeric compounds (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).
Synthesis of Axially Chiral Compounds : Essential in the enantioselective synthesis of axially chiral compounds such as 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines (Baker, Rea, Sargent, Schenkelaars, Tjahjandarie, & Totaro, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methyl-1-naphthylmagnesium bromide is a Grignard reagent . Grignard reagents are typically used in the formation of carbon-carbon bonds, a crucial step in the synthesis of a wide variety of organic compounds. The primary targets of this compound are therefore electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of 4-Methyl-1-naphthylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in Grignard reagents is polar, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .
Biochemical Pathways
It plays a crucial role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
Result of Action
The primary result of the action of 4-Methyl-1-naphthylmagnesium bromide is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of 4-Methyl-1-naphthylmagnesium bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, reacting violently with water . Therefore, it must be handled under an inert atmosphere and used in anhydrous conditions . Its reactivity can also be influenced by temperature and the presence of other reagents .
properties
IUPAC Name |
magnesium;4-methyl-1H-naphthalen-1-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPJVHQVFSQDI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthylmagnesium bromide | |
CAS RN |
115913-58-1 | |
Record name | 115913-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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